2-Chloro-4-ethoxy-5-methoxypyrimidine
Description
2-Chloro-4-ethoxy-5-methoxypyrimidine is a halogenated pyrimidine derivative featuring a chloro group at position 2, an ethoxy group at position 4, and a methoxy group at position 5. Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity .
Properties
IUPAC Name |
2-chloro-4-ethoxy-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-6-5(11-2)4-9-7(8)10-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRMDIHYLSEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-methoxypyrimidine typically involves the chlorination of 4-ethoxy-5-methoxypyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent, such as dichloromethane, and POCl3 is added slowly. The mixture is then heated to reflux for several hours, followed by cooling and neutralization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-ethoxy-5-methoxypyrimidine derivative.
Scientific Research Applications
2-Chloro-4-ethoxy-5-methoxypyrimidine has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and antiviral activities.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It serves as a building block for the synthesis of bioactive molecules that can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The chlorine atom at position 2 can form covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The ethoxy and methoxy groups can influence the compound’s lipophilicity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2-Chloro-4-ethoxy-5-methoxypyrimidine with structurally related pyrimidine derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Cl (2), OEt (4), OMe (5) | C₇H₉ClN₂O₂ | High lipophilicity; potential drug intermediate (inferred) | [12], [4] |
| 2,4-Dichloro-5-ethoxypyrimidine | Cl (2,4), OEt (5) | C₆H₆Cl₂N₂O | Reactivity in nucleophilic substitution; agrochemical synthesis | [12] |
| 4,6-Dichloro-5-methoxypyrimidine | Cl (4,6), OMe (5) | C₅H₄Cl₂N₂O | Planar crystal structure; Cl···N interactions stabilize 3D frameworks | [7], [10] |
| 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | Cl (4), OMe (6), Me (2), NH₂ (5) | C₆H₈ClN₃O | Pharmaceutical intermediate (e.g., antiviral agents) | [3], [11] |
| 2-Chloro-4-methoxypyrimidin-5-amine | Cl (2), OMe (4), NH₂ (5) | C₅H₆ClN₃O | Cross-coupling reactions; API development | [4] |
Reactivity and Functional Group Influence
- Chloro Group Reactivity : The chloro group at position 2 in this compound is electronically activated by the adjacent ethoxy and methoxy groups, making it susceptible to nucleophilic aromatic substitution (SNAr). This contrasts with 4,6-dichloro-5-methoxypyrimidine, where dual chloro substituents at positions 4 and 6 enable sequential substitutions for combinatorial chemistry .
- Ethoxy vs.
- Amino vs. Alkoxy Groups: Compounds like 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (with NH₂ at position 5) exhibit distinct reactivity, favoring cross-coupling reactions (e.g., Buchwald-Hartwig amination) over SNAr pathways .
Physical Properties and Crystallography
- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, short Cl···N contacts (3.094–3.100 Å) create a robust 3D framework, enhancing thermal stability . The ethoxy group in the target compound may disrupt such interactions, leading to different solid-state properties.
- Solubility: The ethoxy and methoxy groups in this compound likely increase its solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs.
Biological Activity
2-Chloro-4-ethoxy-5-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique chemical structure, which includes a chlorine atom at the 2-position, an ethoxy group at the 4-position, and a methoxy group at the 5-position. Its molecular formula is C₇H₉ClN₂O₂, with a molecular weight of approximately 188.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. This inhibition occurs through the compound's interaction with specific enzymes involved in nucleic acid metabolism, leading to potential antimicrobial and anticancer effects. The presence of the chlorine, ethoxy, and methoxy groups enhances its binding affinity to these biological targets, disrupting their normal functions .
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several pathogens by targeting nucleic acid synthesis pathways .
- Anticancer Potential : Preliminary research indicates that this compound may also possess anticancer properties. Its structural features allow it to act on cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | |
| Anticancer | Inhibits enzymes involved in cancer cell proliferation |
Table 2: Structure-Activity Relationship (SAR)
| Compound | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Not specified | Interferes with nucleic acid synthesis | |
| Related Pyrimidines | Varies | Various mechanisms depending on substituents |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Escherichia coli and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
Research involving human breast cancer cell lines demonstrated that compounds structurally related to this compound showed significant cytotoxic effects. The lead compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
